3-Fluorotoluene
Overview
Description
3-Fluorotoluene is a colorless liquid with an aromatic odor . It is used in various applications due to its unique properties .
Synthesis Analysis
This compound can be synthesized using various methods . It is commonly used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals . It can also be used as a solvent or as a starting material in the synthesis of other chemical compounds .Molecular Structure Analysis
The molecular formula of this compound is C7H7F . It has a molecular weight of 110.13 g/mol . The InChIKey of this compound is BTQZKHUEUDPRST-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound may be incompatible with strong oxidizing and reducing agents. It may also be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . It generates toxic fluoride fumes when burned .Physical and Chemical Properties Analysis
This compound has a boiling point of 239°C and a flash point of 63°F . Its density is 0.991 g/cm3, which means it may float or sink in water .Scientific Research Applications
Catalysis and Nitration
3-Fluorotoluene is utilized in the nitration process with solid acid catalysts, showing significant conversion and selectivity for nitrotoluene derivatives. For example, the nitration of this compound at 60 °C showed more than 79% conversion with selectivity for 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene. This process is regioselective, environmentally friendly, and offers a simpler workup procedure compared to conventional methods (Maurya et al., 2003).
Polymorphism Studies
Research on this compound has revealed different polymorphic forms when subjected to high pressure and low temperature. The studies highlight the effects of temperature and pressure on crystallization in systems with weak C–H···F–C hydrogen bonds, offering insights into the fundamental behavior of such molecular systems (Ridout & Probert, 2013).
Metabolic Studies
This compound has been used to study the catabolism of toluene by various fungi. Using fluorotoluenes as model substrates, metabolites have been characterized, providing an understanding of the fungal assimilation and conversion pathways of toluene (Prenafeta-Boldú et al., 2001).
Molecular Structure and Internal Rotation
Studies on the molecular structure of this compound, including bond lengths, angles, and parameters describing methyl torsion, have been conducted. These studies provide high accuracy data on the molecular structure and the dynamics of internal rotation within the molecule. For instance, a study on this compound showed a very low torsional barrier, offering insights into the behavior of such molecules at the molecular level (Nair et al., 2020).
Application in Radiochemistry
This compound has been used in the synthesis of high-affinity metabotropic glutamate subtype 5 receptor (mGluR5) ligands. These ligands, labeled with fluorine-18, are significant for molecular imaging of brain mGluR5 in living subjects with positron emission tomography (PET). This application demonstrates the use of this compound in advanced medical imaging techniques (Telu et al., 2011).
Fluorination Studies
Research on this compound has included studies on its fluorination, particularly focusing on the competition between side-chain and benzene-ring fluorination. These studies provide valuable data for understanding the reactivity and chemical behavior of fluorotoluenes in different chemical environments (Momota et al., 1998).
Safety and Hazards
Inhalation of 3-Fluorotoluene can cause upper respiratory irritation. It is also irritating to the skin and eyes, and may be absorbed through the skin . Prolonged exposure may result in systemic toxic effects, and it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .
Mechanism of Action
Target of Action
It’s known that fluorinated compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
It has been used in the gas phase selective synthesis of 3-fluorobenzaldehyde and in the generation of tolyl cations by chemical ionization in mass spectrometry .
Biochemical Pathways
For instance, the predominant pathway of 3-fluorobenzoate includes a 1,6-dioxygenation reaction to yield fluoromuconic acids .
Pharmacokinetics
Its physical properties such as boiling point, density, and refractive index have been documented .
Result of Action
It’s known that fluorinated compounds can have various effects on cellular function, often related to their interaction with enzymes and receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it may be incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .
Biochemical Analysis
Biochemical Properties
3-Fluorotoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It has been observed that this compound can be metabolized by certain fungi, such as Cunninghamella echinulata and Aspergillus niger, which initiate oxidation at the aromatic ring or the methyl group, resulting in the formation of fluorinated o-cresol or fluorobenzoate . These interactions highlight the compound’s potential in studying enzyme-catalyzed reactions and its role in the metabolism of fluorinated organic compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of particular interest. It has been noted that exposure to this compound can cause upper respiratory irritation, skin and eye irritation, and systemic toxic effects upon prolonged exposure These effects suggest that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. For instance, it has been used in the gas phase selective synthesis of 3-fluorobenzaldehyde, indicating its reactivity and potential for enzyme inhibition or activation . The compound’s ability to generate tolyl cations by chemical ionization in mass spectrometry further underscores its significance in molecular studies
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability has been evaluated under various conditions, and it has been found to generate toxic fluoride fumes when burned . Long-term exposure studies have shown that this compound can cause systemic toxic effects, indicating the importance of monitoring its stability and degradation in laboratory experiments . These findings highlight the need for careful handling and storage of the compound to ensure accurate experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to toxic or adverse effects, such as systemic toxicity and organ damage . These threshold effects underscore the importance of determining safe dosage levels for experimental use. Additionally, the compound’s impact on reproductive systems in animal models has been observed, further emphasizing the need for dosage optimization in research settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of fluorinated organic compounds. The compound is metabolized by fungi through initial oxidation at the methyl group, followed by ring hydroxylation to form fluoroprotocatechuate . These metabolic pathways involve enzymes such as toluene monooxygenase, which play a crucial role in the compound’s biotransformation
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s distribution has been studied in various settings, and it has been found to interact with specific transporters that facilitate its movement across cellular membranes . These interactions affect the compound’s localization and accumulation within cells, impacting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound’s localization within specific cellular compartments can influence its interactions with biomolecules and its overall function. Studies have shown that this compound can be targeted to specific organelles through post-translational modifications and targeting signals
Properties
IUPAC Name |
1-fluoro-3-methylbenzene | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |
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InChI Key |
BTQZKHUEUDPRST-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F | |
Record name | 3-FLUOROTOLUENE | |
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DSSTOX Substance ID |
DTXSID2059855 | |
Record name | m-Fluorotoluene | |
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Molecular Weight |
110.13 g/mol | |
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Physical Description |
3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239 °C. Flash point 63 °F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999), Colorless liquid; [Merck Index] Aromatic odor; [Alfa Aesar MSDS] | |
Record name | 3-FLUOROTOLUENE | |
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Boiling Point |
240.8 °F at 760 mmHg (USCG, 1999) | |
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Flash Point |
49 °F (USCG, 1999) | |
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Density |
0.9986 at 68 °F (USCG, 1999) - Less dense than water; will float | |
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Vapor Pressure |
42.39 mmHg (USCG, 1999), 21.8 [mmHg] | |
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CAS No. |
352-70-5, 2599-73-7 | |
Record name | 3-FLUOROTOLUENE | |
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Record name | Benzene, 1-fluoro-3-methyl- | |
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Record name | 3-fluorotoluene | |
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Record name | M-FLUOROTOLUENE | |
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Melting Point |
-125.9 °F (USCG, 1999) | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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